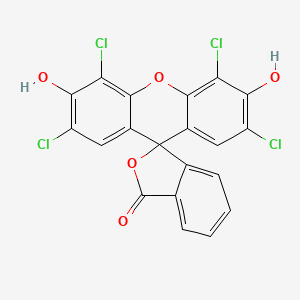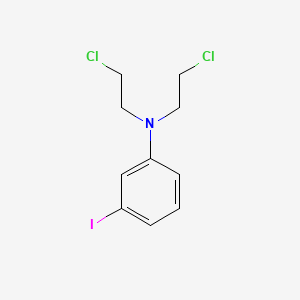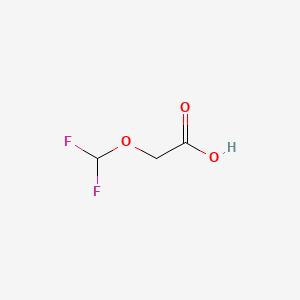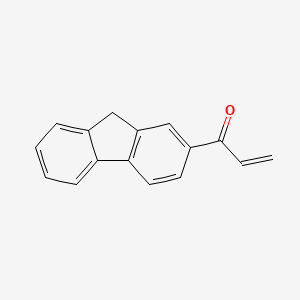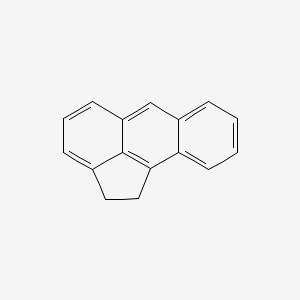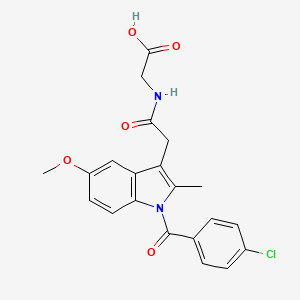
Cholesta-5,7,9(11)-trien-3-ol, (3beta)-
Overview
Description
Synthesis Analysis
The chemical synthesis of related sterols, such as cholesta-5,7,24-trien-3β-ol, has been described, demonstrating its conversion to cholesterol in rats, which suggests its role as a possible intermediate in cholesterol biosynthesis (Scallen, 1965). Further studies have detailed the synthesis of various sterols and their spectral properties, contributing to the comprehensive understanding of sterol chemical behavior and structure (Knapp & Schroepfer, 1975).
Molecular Structure Analysis
The molecular structure of sterols similar to Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, has been elucidated through various analytical techniques. The synthesis and crystal structure analysis of related compounds provide detailed insights into the sterol's molecular framework, showcasing the significance of stereochemistry and molecular conformation in its biological function (Conner et al., 1977).
Chemical Reactions and Properties
Research has highlighted the enzymatic reactions and metabolic pathways involving sterols, illustrating how Cholesta-5,7,9(11)-trien-3-ol, (3beta)- and its analogs undergo biochemical transformations within organisms. The study of its conversion and the role of enzymes in these processes shed light on its physiological significance and potential applications in understanding disease mechanisms (Johnson et al., 1975).
Physical Properties Analysis
The physical properties of sterols, including melting points, transition temperatures, and mesophase morphologies, have been compared to those of isomeric cholesterol esters, offering insights into the material characteristics of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- and related compounds. These studies contribute to the understanding of sterol behavior in biological membranes and their potential applications in biomedical research (Harwood et al., 2000).
Chemical Properties Analysis
The chemical properties, including the reactivity and interactions of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- with other biological molecules, have been explored through studies on its inhibition of cholesterol biosynthesis and enzyme activity. Such research provides valuable information on the compound's potential therapeutic applications and its role in regulating lipid metabolism (Shakespeare & Wilton, 1980).
Scientific Research Applications
Interaction with Lipoproteins
- Cholesta-5,7,9(11)-trien-3β-ol and its oleate ester have been studied for their interaction with human lipoproteins. The unesterified sterol is more efficient than its ester in quenching tryptophan fluorescence, especially in low-density lipoprotein, suggesting a closer association with peptides in lipoproteins (Smith & Green, 1974).
Inhibition of Cholesterol Biosynthesis
- This compound acts as a potent inhibitor of cholesterol biosynthesis, specifically inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl CoA reductase in MRC-5 fibroblasts in culture (Shakespeare & Wilton, 1980).
Conversion to Cholesterol
- Cholesta-5,7,24-trien-3β-ol, a possible intermediate in cholesterol biosynthesis, can be converted to cholesterol in both intact rats and cell-free preparations of rat liver (Scallen, 1965).
Relation to Smith-Lemli-Opitz Syndrome
- In the context of Smith-Lemli-Opitz syndrome, an autosomal recessive disorder, cholesta-5,7-dien-3β-ol can be oxidized by oxygen radicals, leading to the formation of cholesta-5,7,9(11)-trien-3β-ol among other oxygenated sterols (De Fabiani et al., 1996).
Other Relevant Studies
- Other studies have explored various aspects of this compound, such as its chemical synthesis, interaction with enzymes, and potential applications in different biological contexts (Ruan et al., 1996), (Tachibana, 1986), (Johnson et al., 1975), (Moreau et al., 1975), and (Akhtar et al., 1972).
Mechanism of Action
Target of Action
Cholesta-5,7,9(11)-trien-3-ol, also known as (3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol, is primarily used as a fluorescent probe to track the presence and migration of cholesterol in vivo .
Mode of Action
This compound is known to be photochemically active . Little consideration has been given to the formation efficiency and possible toxicity of its photoproducts .
Result of Action
The primary result of the action of this compound is the ability to track the presence and migration of cholesterol in vivo . This can provide valuable insights into the role of cholesterol in various biological processes and diseases.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be photochemically active , suggesting that light exposure could potentially affect its activity and stability.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Cholesta-5,7,9(11)-trien-3-ol, (3beta)- plays a significant role in biochemical reactions as a fluorescent probe. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with sterol carrier proteins and plasma membranes, aiding in the study of cholesterol trafficking and membrane organization . The nature of these interactions often involves the formation of photoproducts, which can be tracked using fluorescence spectroscopy .
Cellular Effects
Cholesta-5,7,9(11)-trien-3-ol, (3beta)- influences various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its presence can lead to changes in the fluorescence intensity of cellular membranes, which can be used to study the dynamics of cholesterol within cells . Additionally, it has been observed to impact the formation of photoproducts, which can influence cellular metabolism .
Molecular Mechanism
The molecular mechanism of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. It exerts its effects by binding to specific sites on sterol carrier proteins and plasma membranes, leading to changes in gene expression and enzyme activity . These interactions are often studied using fluorescence recovery after photobleaching (FRAP) and other fluorescence-based techniques .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that prolonged exposure to light can lead to photobleaching, reducing its fluorescence intensity . Additionally, the formation of photoproducts over time can impact cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- vary with different dosages in animal models. At lower doses, it serves as an effective fluorescent probe without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
Cholesta-5,7,9(11)-trien-3-ol, (3beta)- is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in cholesterol metabolism, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is often studied using fluorescence-based techniques to track its movement and interactions within cells .
Transport and Distribution
Within cells and tissues, Cholesta-5,7,9(11)-trien-3-ol, (3beta)- is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments . The compound’s distribution is often studied using fluorescence microscopy and other imaging techniques .
Subcellular Localization
The subcellular localization of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, impacting its activity and function . Studies have shown that it localizes to plasma membranes and other cellular structures, where it plays a role in cholesterol trafficking and membrane organization .
properties
IUPAC Name |
(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,14,18-19,21,23-24,28H,6-8,11-13,15-17H2,1-5H3/t19-,21+,23-,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYYDLWKDGKMKI-BXAZICILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966299 | |
| Record name | Cholesta-5,7,9(11)-trien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51982-45-7 | |
| Record name | Cholesta-5,7,9(11)-trien-3β-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51982-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholestatrienol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051982457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesta-5,7,9(11)-trien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



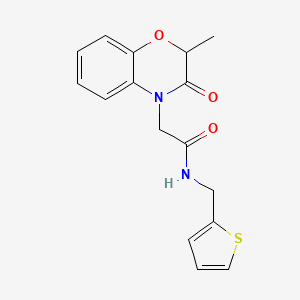
![N-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)-2-(cyclohexylamino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B1197375.png)

